molecular formula C10H14N2O2 B067849 methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate CAS No. 177336-97-9

methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate

Cat. No. B067849
M. Wt: 194.23 g/mol
InChI Key: AIQHZJXQNRLNAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate, also known as MAIC, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that belongs to the class of isoindoles, which are widely used in the synthesis of various organic compounds. MAIC has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and organic synthesis.

Mechanism Of Action

The mechanism of action of methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and DNA replication. Additionally, methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate may induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell proliferation. Additionally, methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate has been shown to induce the expression of several genes involved in apoptosis, including p53 and Bax.

Advantages And Limitations For Lab Experiments

Methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate has several advantages as a research tool. It is relatively easy to synthesize and is stable under a wide range of conditions. Additionally, it exhibits potent cytotoxic and antimicrobial activity, making it a useful compound for studying the mechanisms of cell death and bacterial growth inhibition. However, methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate also has some limitations. It is highly toxic and must be handled with care. Additionally, its mechanism of action is not fully understood, which limits its potential applications in drug discovery.

Future Directions

There are several future directions for research on methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate. One potential area of study is the development of methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate derivatives with improved cytotoxic and antimicrobial activity. Additionally, further research is needed to fully understand the mechanism of action of methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate and its potential applications in drug discovery. Finally, studies on the pharmacokinetics and toxicity of methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate are needed to evaluate its potential as a therapeutic agent.

Synthesis Methods

Methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate can be synthesized using a multi-step process involving the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with methylamine.

Scientific Research Applications

Methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate has been studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate has been found to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

CAS RN

177336-97-9

Product Name

methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-14-9(13)12-6-8-4-2-3-5-10(8,11)7-12/h2-5,8H,6-7,11H2,1H3

InChI Key

AIQHZJXQNRLNAT-UHFFFAOYSA-N

SMILES

COC(=O)N1CC2C=CC=CC2(C1)N

Canonical SMILES

COC(=O)N1CC2C=CC=CC2(C1)N

Origin of Product

United States

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